molecular formula C22H22O7 B2515588 ethyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate CAS No. 294853-22-8

ethyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Cat. No. B2515588
CAS RN: 294853-22-8
M. Wt: 398.411
InChI Key: DXQDPUWCFWNYTL-UHFFFAOYSA-N
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Description

The compound of interest, ethyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate, is a chemical entity that appears to be related to a class of compounds known for their potential applications in various fields, including herbicides and pharmaceuticals. The structure suggests the presence of a chromene moiety, which is a common feature in molecules with diverse biological activities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of a similar herbicidal compound, ethyl 2(R)-[4-[[3-chloro-5-(difluoromethoxy)-2-pyridyl]oxy]phenoxy]propanoate, is achieved through a two-step process starting from chloro-difluoromethoxy-pyridine, hydroquinone, and ethyl (2S)-O-tosyl-lactate . This suggests that the synthesis of the compound might also involve a multi-step reaction, possibly starting from a hydroquinone and an ethyl lactate derivative, followed by etherification and esterification reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate has been characterized by NMR, IR, and mass spectral studies, and its crystal structure was confirmed by single crystal X-ray diffraction . These techniques could similarly be applied to determine the molecular structure of the compound , providing insights into its stereochemistry and conformation.

Chemical Reactions Analysis

Compounds with chromene moieties can undergo various chemical reactions. For instance, ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates react with S-methylisothiosemicarbazide hydroiodide to form triazine derivatives upon refluxing in different solvents . This indicates that the compound may also participate in reactions at the ethoxalyl group, potentially leading to the formation of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups and molecular interactions. For example, the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates is determined by nonhydrogen bonding interactions such as Nπ and Oπ interactions, as well as hydrogen bonds . The compound , with its ethoxyphenoxy and chromen-7-yl moieties, is likely to exhibit similar intermolecular interactions, which would affect its melting point, solubility, and other physical properties.

Scientific Research Applications

Antigenotoxic Potential

The research revealed the antigenotoxic potential of certain 4-hydroxy-2H-chromen-2-one derivatives, including compounds structurally related to ethyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate. The study utilized the in vivo sex-linked recessive lethal test in Drosophila melanogaster. The results indicated that these compounds could modulate the genotoxicity of ethyl methanesulfonate (EMS), a well-established mutagenic agent, implying a protective role of these compounds against strong mutagens (Matic et al., 2012).

Cardioprotective Effects

A study on (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide, a molecule with structural similarities to this compound, demonstrated its protective effect against cardiac remodeling in isoproterenol-induced myocardial infarction in rats. The compound showcased potent inhibition of angiotensin-converting enzyme (ACE) and significantly ameliorated various cardiac dysfunction markers, suggesting its potential as an anticoagulant agent to prevent thrombosis in acute myocardial infarction (Emna et al., 2020).

Chemopreventive Potential

Ethyl 3-(4'-geranyloxy-3'-methoxyphenyl)-2-propenoate (EGMP), a compound bearing some structural resemblance to this compound, demonstrated chemopreventive potential in a study focusing on colon carcinogenesis. The research showed that EGMP could inhibit the development of aberrant crypt foci in rats treated with azoxymethane, indicating its potential application as a chemopreventive agent against colon tumor development (Tsuda et al., 1999).

Anti-Inflammatory and Antinociceptive Properties

A study on bioactive chromone constituents isolated from Vitex negundo, which shares structural features with this compound, revealed significant antinociceptive and anti-inflammatory activities in vivo. The compounds attenuated tonic visceral nociception and ameliorated carrageenan-induced paw swelling, suggesting the potential of these compounds for alleviating nociception and inflammation (Khan et al., 2017).

properties

IUPAC Name

ethyl 2-[3-(4-ethoxyphenoxy)-4-oxochromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-4-25-15-6-8-16(9-7-15)29-20-13-27-19-12-17(10-11-18(19)21(20)23)28-14(3)22(24)26-5-2/h6-14H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQDPUWCFWNYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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